molecular formula C11H17N3O2 B7532901 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide

Cat. No. B7532901
M. Wt: 223.27 g/mol
InChI Key: PPTZQLBHAGMCGT-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide, also known as DMOCN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOCN is a pyrrolidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide has been investigated for its potential use as a drug delivery system for various drugs.

Mechanism of Action

The exact mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide is not fully understood. However, it has been proposed that N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide may exert its pharmacological effects through the modulation of neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the survival and differentiation of neurons.
Biochemical and Physiological Effects:
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to increase the levels of BDNF in the brain, which may contribute to its neuroprotective effects. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which may protect against oxidative stress-induced damage. In addition, N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide has been shown to increase the levels of acetylcholine in the brain, which may contribute to its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide has several advantages and limitations for laboratory experiments. One of the advantages is its low toxicity, which makes it a safe compound to use in animal studies. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide has also been found to have good solubility in water and organic solvents, which makes it easy to administer in various experimental settings. However, one of the limitations of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide is its relatively low potency, which may require higher doses to achieve significant pharmacological effects.

Future Directions

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide has shown promising potential for various therapeutic applications, and future research should focus on further elucidating its mechanism of action and exploring its potential use in the treatment of neurodegenerative disorders. In addition, future research should investigate the potential use of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide as a drug delivery system for various drugs. Furthermore, the development of more potent derivatives of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide is a pyrrolidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide has shown promising potential for various therapeutic applications, and future research should focus on further elucidating its mechanism of action and exploring its potential use in the treatment of neurodegenerative disorders.

Synthesis Methods

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide can be synthesized through various methods. One of the methods involves the reaction of 3,5-dimethyl-4-chloroacetyl-1,2-oxazole with pyrrolidine-1-carboxamide in the presence of a base. Another method involves the reaction of 3,5-dimethyl-4-isocyanato-1,2-oxazole with pyrrolidine-1-carboxylic acid in the presence of a base. Both methods have been reported to yield N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide in good yields.

properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-8-10(9(2)16-13-8)7-12-11(15)14-5-3-4-6-14/h3-7H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTZQLBHAGMCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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